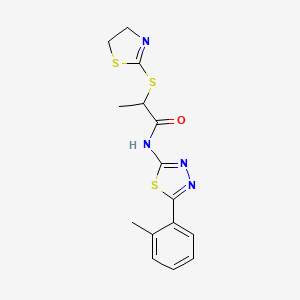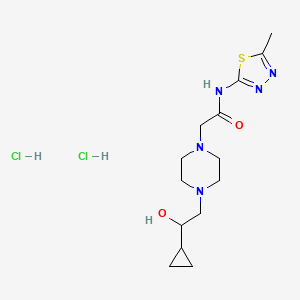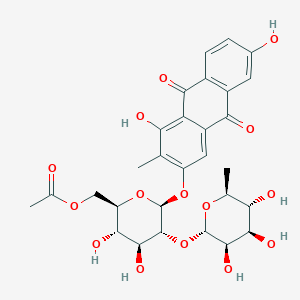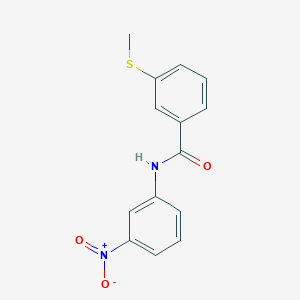
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide, also known as MPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPTB is a member of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.
Applications De Recherche Scientifique
Anticancer Applications
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide and its derivatives have shown promise in the field of cancer research. Compounds incorporating the thiadiazole moiety, similar to the one , have been evaluated for their anticancer activity. For instance, a study demonstrated that specific thiadiazole derivatives were potent against Hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Gomha et al., 2017).
Herbicidal Activity
Research has also explored the use of thiadiazole derivatives in agriculture, particularly as herbicides. A study involving N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides showed moderate to good selective herbicidal activity against specific plant species, suggesting potential applications in weed control (Liu & Shi, 2014).
Crystal Structure Characterization
In the realm of material sciences, the characterization of thiadiazole derivatives is crucial for understanding their properties and potential applications. A recent study provided the first X-ray crystal structure characterization of 5-arylimino-1,3,4-thiadiazole derivatives, shedding light on their molecular structure and aiding in the design of new compounds (Moussa et al., 2023).
Antimicrobial Applications
Thiadiazole derivatives have also been investigated for their antimicrobial properties. A study synthesizing various thiadiazole derivatives, including those similar to the compound , revealed moderate antimicrobial activity, suggesting their potential use in combating microbial infections (Farag et al., 2009).
Anticonvulsant Properties
Some 1,3,4-thiadiazole derivatives have been studied for their potential anticonvulsant effects. Research has identified certain derivatives that offer protection against seizures in animal models, indicating the possibility of developing new antiepileptic drugs (Luszczki et al., 2015).
Electrocatalysis
In the field of electrocatalysis, nitrogen-doped carbon materials derived from thiadiazole compounds have shown significant activity. Such materials have been used as catalysts in the electrochemical synthesis of hydrogen peroxide, demonstrating the versatility of thiadiazole derivatives in various chemical processes (Fellinger et al., 2012).
Corrosion Inhibition
Thiadiazole derivatives have been investigated for their role in corrosion inhibition. Studies have shown that certain thiadiazole compounds can effectively prevent corrosion in various industrial applications, suggesting their utility in material protection and maintenance (Zhang et al., 2020).
Propriétés
IUPAC Name |
2-phenylsulfanyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-5-17(26-16-9-7-6-8-10-16)19(25)22-21-24-23-20(27-21)18-14(3)11-13(2)12-15(18)4/h6-12,17H,5H2,1-4H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBGMYQHVAGTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2994418.png)




![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)





![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B2994437.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2994438.png)

